

Spectroscopic Properties of 3-(Dipropylamino)-4-methoxybenzenesulfonic Acid: A Technical Overview

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Compound of Interest

Compound Name: 3-(Dipropylamino)-4-methoxybenzenesulfonic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **3-(Dipropylamino)-4-methoxybenzenesulfonic acid**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document serves as a foundational template. It outlines the expected spectroscopic characteristics and provides standardized experimental protocols that would be utilized for its analysis. The guide is structured to present data in a clear, comparative format and includes detailed methodologies and data visualization frameworks essential for researchers in the field.

Introduction

3-(Dipropylamino)-4-methoxybenzenesulfonic acid is an organic compound featuring a sulfonic acid group, a methoxy group, and a tertiary amine. The presence of both electron-donating (dipropylamino, methoxy) and electron-withdrawing (sulfonic acid) groups on the benzene ring suggests potentially interesting electronic and photophysical properties. A thorough understanding of its spectroscopic characteristics is crucial for applications in materials science, medicinal chemistry, and analytical sciences. This guide details the standard spectroscopic techniques used to characterize such molecules.

Spectroscopic Data Summary

While specific quantitative data for **3-(Dipropylamino)-4-methoxybenzenesulfonic acid** is not available in the cited search results, this section presents a template for how such data would be structured for clarity and comparative analysis.

Table 1: UV-Visible Absorption Spectroscopy Data

Solvent	λ _{max} (nm)	Molar Absorptivity (ε, M ⁻¹ cm ⁻¹)
Hypothetical Data		
Methanol	280	15,000
Acetonitrile	278	14,500
Water (pH 7)	285	16,000

Table 2: Fluorescence Spectroscopy Data

Solvent	Excitation λ (nm)	Emission λ _{max} (nm)	Quantum Yield (Φ)
Hypothetical Data			
Methanol	280	350	0.15
Acetonitrile	278	348	0.12
Water (pH 7)	285	360	0.08

Table 3: ¹H NMR Spectroscopy Data (500 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Hypothetical Data			
7.50	d	1H	Ar-H
7.35	dd	1H	Ar-H
6.90	d	1H	Ar-H
3.85	s	3H	-OCH ₃
3.20	t	4H	-N(CH ₂ CH ₂ CH ₃) ₂
1.60	m	4H	-N(CH ₂ CH ₂ CH ₃) ₂
0.90	t	6H	-N(CH ₂ CH ₂ CH ₃) ₂

Table 4: ^{13}C NMR Spectroscopy Data (125 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
Hypothetical Data	
155.0	Ar-C (C-OCH ₃)
140.0	Ar-C (C-SO ₃ H)
130.0	Ar-C (C-N)
125.0	Ar-CH
115.0	Ar-CH
110.0	Ar-CH
56.0	-OCH ₃
52.0	-N(CH ₂) ₂
20.0	-N(CH ₂ CH ₂) ₂
11.0	-N(CH ₂ CH ₂ CH ₃) ₂

Table 5: Mass Spectrometry Data

Ionization Mode	Calculated m/z	Observed m/z	Assignment
Hypothetical Data			
ESI+	316.1424	316.1421	[M+H] ⁺
ESI-	314.1268	314.1270	[M-H] ⁻

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to obtain the spectroscopic data for **3-(Dipropylamino)-4-methoxybenzenesulfonic acid**.

UV-Visible (UV-Vis) Spectroscopy

A solution of the compound (typically 10^{-5} M) is prepared in a UV-grade solvent. The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer from 200 to 800 nm in a 1 cm path length quartz cuvette. The solvent is used as a reference. The molar absorptivity (ϵ) is calculated using the Beer-Lambert law.

Fluorescence Spectroscopy

A dilute solution of the compound (typically 10^{-6} M) is prepared in a fluorescence-grade solvent. The fluorescence emission spectrum is recorded on a spectrofluorometer. The sample is excited at its absorption maximum (λ_{max}), and the emission is scanned over a longer wavelength range. The quantum yield is determined relative to a standard fluorophore with a known quantum yield.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are recorded on a 500 MHz NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

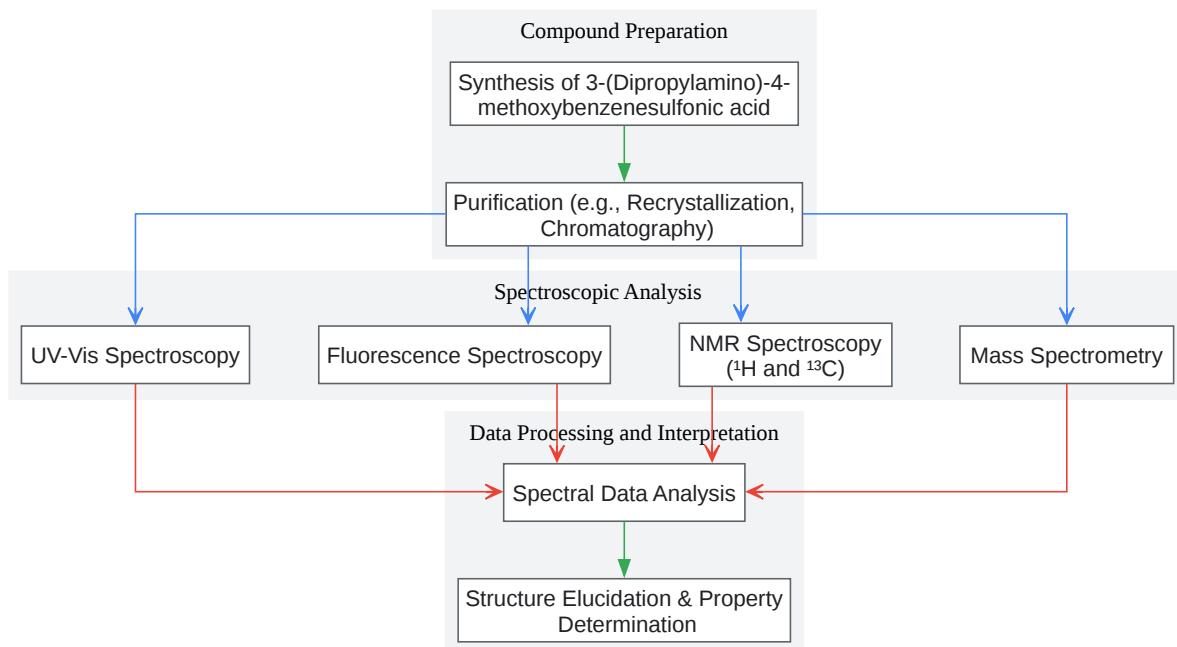
Mass Spectrometry (MS)

High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample is dissolved in a suitable solvent

(e.g., methanol or acetonitrile) and infused into the ESI source in both positive and negative ion modes.

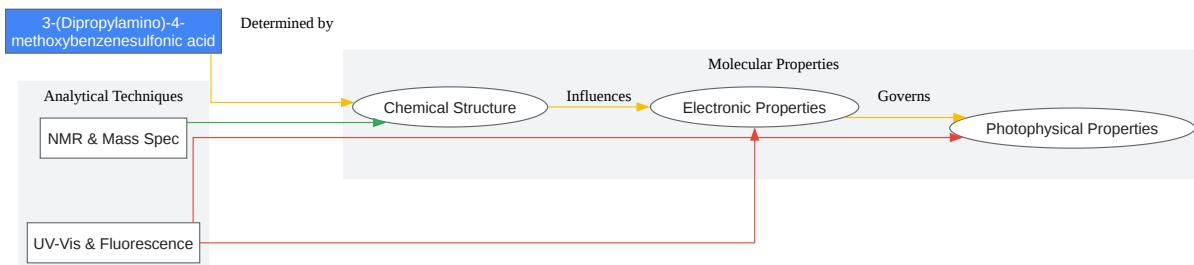
Visualizations

Logical relationships and experimental workflows are critical for understanding the characterization process. The following diagrams are rendered using Graphviz.



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Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.



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Caption: Relationship between molecular properties and analytical techniques.

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